1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione
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Overview
Description
1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . The unique structure of this compound, featuring a tetrahydropyrrolo[3,4-c]pyrazole core, makes it a subject of interest in medicinal chemistry research.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their analgesic, anti-inflammatory, and anticancer activities .
Mode of Action
It is suggested that the compound may interact with its targets to induce changes that result in analgesic, anti-inflammatory, and anticancer effects .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it may influence the arachidonic acid (AA) metabolizing enzymes, i.e., 5-lipoxygenase (5-LO) and cyclooxygenases (COX-1 and COX-2), and their pro-inflammatory metabolic products, i.e., leukotrienes (LT) and prostaglandins (PG) .
Result of Action
The compound has been evaluated for its in vivo analgesic and anti-inflammatory activity using the p-benzoquinone-induced writhing test and the carrageenan-induced paw edema model, respectively . Some derivatives of the compound exhibited potent analgesic and/or anti-inflammatory activity as compared to reference drugs aspirin and indomethacin . Anticancer activity of these compounds was assessed against five cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazones with nitroolefins under reflux conditions . The reaction conditions often require the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione has several scientific research applications:
Biology: The compound’s biological activities make it a candidate for studying cellular processes and interactions.
Industry: It can be used in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid: This compound shares a similar pyrazole core but differs in its functional groups.
1-phenyl-3-(p-tolyl)-1H-pyrazole-5-carboxamide: Another pyrazole derivative with different substituents, offering varied biological activities.
Uniqueness
1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is unique due to its tetrahydropyrrolo[3,4-c]pyrazole structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-benzyl-5-(4-methylphenyl)-3-phenyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-17-12-14-20(15-13-17)28-24(29)21-22(19-10-6-3-7-11-19)26-27(23(21)25(28)30)16-18-8-4-2-5-9-18/h2-15,21-23,26H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNAFHHGVTUUSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(NN(C3C2=O)CC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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